
2-(Methylenebutyl)-cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylenebutyl)-cyclopropane belongs to the class of organic compounds known as saturated hydrocarbons. These are hydrocarbons that contains only saturated carbon atoms, which are linked to one another through single bonds. These includes alkanes and cycloalkanes. 2-(Methylenebutyl)-cyclopropane is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(Methylenebutyl)-cyclopropane has been primarily detected in saliva.
2-(Methylenebutyl)-cyclopropane is a cycloalkane.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Strategy for Cyclopropanation
Cyclopropanation directly from stable methylene compounds has been a challenge. A novel electrocatalytic strategy using an organic catalyst for cyclopropanation of active methylene compounds is reported. This method is metal-free, requires no external chemical oxidant, and is scalable, providing convenient access to cyclopropane-fused heterocyclic and carbocyclic compounds. The process involves a radical-polar crossover to form new carbon-carbon bonds in the nascent cyclopropane ring (Jie et al., 2022).
Zeolite Catalysts in Cyclopropane Reaction
The reaction of cyclopropane on various zeolite catalysts yields a range of products like isobutane, 2-methylbutene, and propane, among others. These outcomes suggest complex oligomerization, isomerization, and cracking processes of a propylene intermediate (Kiricsi et al., 1980).
Development of Chiral Cyclopropane Units
Chiral cyclopropanes like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes are designed as conformationally restricted analogues of histamine. These cyclopropanes, bearing two differentially functionalized carbon substituents, are synthesized and used as intermediates for synthesizing compounds with an asymmetric cyclopropane structure. This highlights the cyclopropane ring's utility in restricting the conformation of biologically active compounds (Kazuta et al., 2002).
Eigenschaften
Molekularformel |
C8H14 |
|---|---|
Molekulargewicht |
110.2 g/mol |
IUPAC-Name |
(1R,2S)-1-cyclopropyl-2-ethylcyclopropane |
InChI |
InChI=1S/C8H14/c1-2-6-5-8(6)7-3-4-7/h6-8H,2-5H2,1H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
VDKZAQZRSGYRSL-POYBYMJQSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H]1C2CC2 |
SMILES |
CCC1CC1C2CC2 |
Kanonische SMILES |
CCC1CC1C2CC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



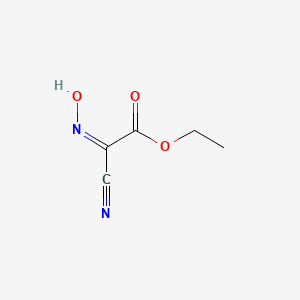
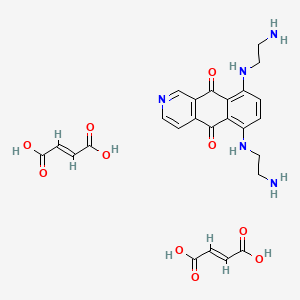

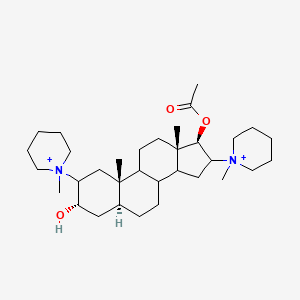
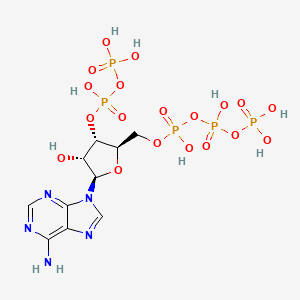
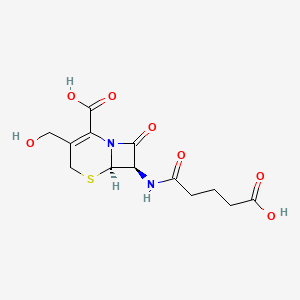
![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)
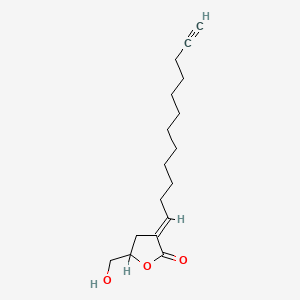

![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)



